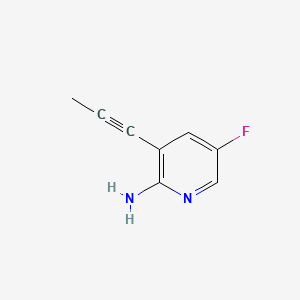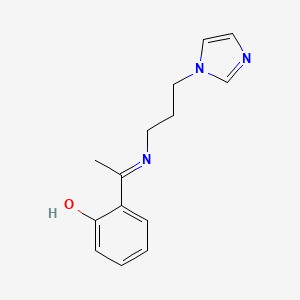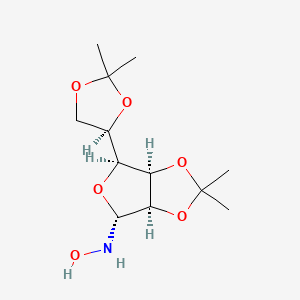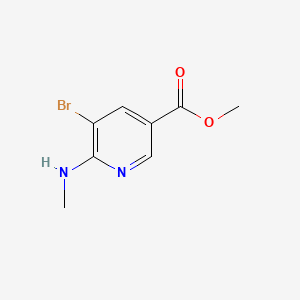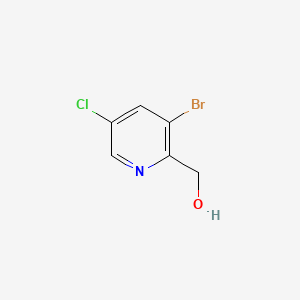![molecular formula C11H15NOS B567572 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1283095-47-5](/img/structure/B567572.png)
4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Übersicht
Beschreibung
“4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is a compound that has been studied for its potential use as an inhibitor of APOL1 . It’s used in the treatment of APOL1-mediated diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Molecular Structure Analysis
The molecular structure of “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is complex, as indicated by its name. The compound is a spiro compound, meaning it has two rings that share a single atom . The rings in this case are a piperidine ring and a thieno[2,3-c]pyran ring .Wissenschaftliche Forschungsanwendungen
Nociceptin/Orphanin FQ Receptor Antagonists : A study by Toledo et al. (2014) discovered a series of compounds based on the dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold that are potent NOP antagonists with high selectivity against classical opioid receptors. These compounds are orally active and have shown potential in regulating physiological functions like stress responses, anxiety, mood, and feeding behaviors (Toledo et al., 2014).
σ Receptor Ligands : Oberdorf et al. (2012) synthesized over 30 σ ligands based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework. These ligands showed varied σ receptor affinities and selectivity based on their substitution patterns, indicating potential applications in neuropharmacology (Oberdorf et al., 2012).
Antitubercular Activity : Alluri et al. (2017) evaluated 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues for antitubercular potency against both active and dormant Mycobacterium tuberculosis. Compound 06 from their study showed promising efficacy, even more than standard drugs like Isoniazid and Rifampicin against dormant tuberculosis (Alluri et al., 2017).
c-Met/ALK Inhibitors : Li et al. (2013) identified a series of spiro[indoline-3,4'-piperidine]-2-ones with 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] as potent, selective, and efficacious inhibitors of c-Met/ALK, which are important targets in cancer therapy (Li et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is APOL1 . APOL1 is a protein that plays a crucial role in various diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] acts as an inhibitor of APOL1 . By binding to APOL1, it prevents the protein from performing its normal function, thereby altering the progression of diseases mediated by APOL1 .
Result of Action
The inhibition of APOL1 by 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] can potentially alter the progression of APOL1-mediated diseases . This includes diseases such as pancreatic cancer, FSGS, and NDKD .
Zukünftige Richtungen
The future directions for research on “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” could involve further exploration of its potential as an APOL1 inhibitor . This could include studies on its efficacy in treating APOL1-mediated diseases, as well as investigations into its synthesis and properties.
Eigenschaften
IUPAC Name |
spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10/h2,8,12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGLHSLUMTSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680668 | |
| Record name | 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1283095-47-5 | |
| Record name | 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How do 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives interact with their biological targets, and what are the downstream effects?
A: Research indicates that specific derivatives of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] exhibit high affinity for the nociceptin/orphanin FQ (NOP) receptor [, ] and the retinoic acid receptor-related orphan receptor C2 (RORγt) [].
Q2: What is the significance of structure-activity relationship (SAR) studies for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives, and what key insights have been gained?
A2: SAR studies are crucial for understanding how modifications to the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold influence its biological activity, potency, and selectivity.
- For instance, researchers identified that incorporating specific substituents on the 3-position of the scaffold could significantly enhance the binding affinity for the NOP receptor. []
- Similarly, modifications to the 2-position with halobenzyl groups further improved the potency and selectivity for NOP over other related receptors. []
- In the context of RORγt, modifications guided by structure-based design led to the identification of compounds with improved binding affinity, functional activity, and pharmacokinetic properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


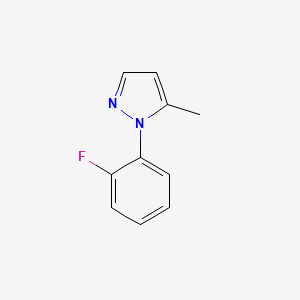
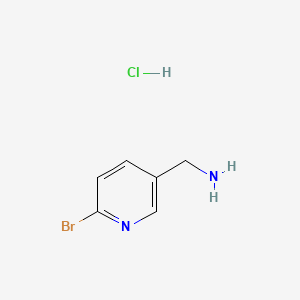


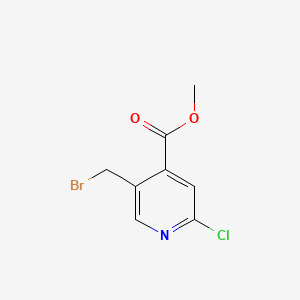
![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/no-structure.png)
